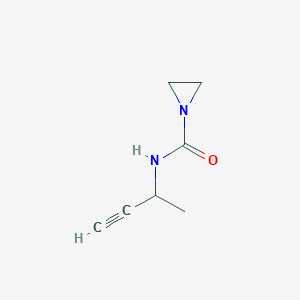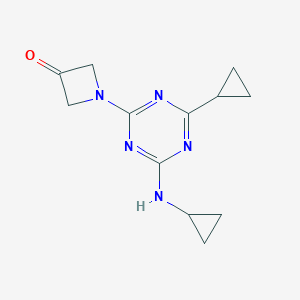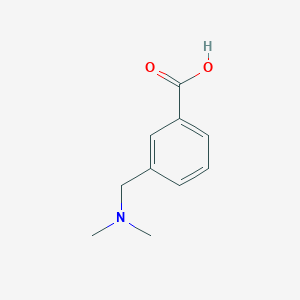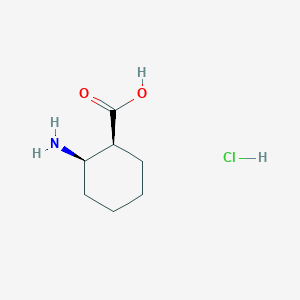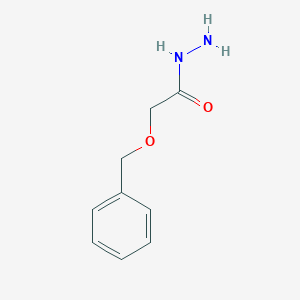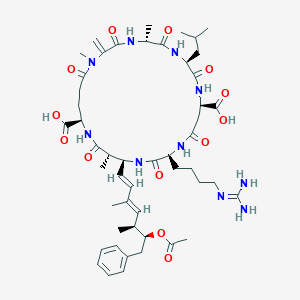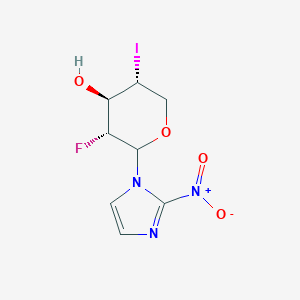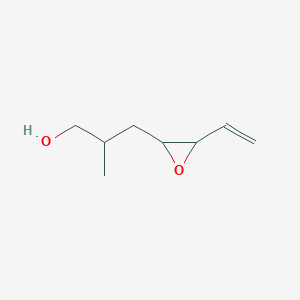
3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol, also known as glycidol, is a chemical compound that has been widely used in various industrial applications. It is a colorless liquid that has a sweet odor and is soluble in water and organic solvents. Glycidol is classified as a class 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans. However, it has also shown promise in the field of scientific research, specifically in the areas of biochemistry and physiology.
作用机制
The mechanism of action of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to induce DNA damage by forming adducts with DNA, which can lead to mutations and cancer. Additionally, this compound can modify proteins by reacting with amino acid residues, which can alter their function and activity.
Biochemical and Physiological Effects:
Glycidol has been shown to induce DNA damage, which can lead to mutations and cancer. Additionally, it can modify proteins by reacting with amino acid residues, which can alter their function and activity. Glycidol has also been shown to have toxic effects on the liver and kidneys.
实验室实验的优点和局限性
Glycidol has several advantages and limitations for laboratory experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has been widely used in various scientific research applications. However, one limitation is that it is classified as a class 2B carcinogen by the IARC, which can limit its use in certain experiments. Additionally, it has toxic effects on the liver and kidneys, which can affect the results of experiments.
未来方向
There are several future directions for the study of 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol. One possible direction is the development of new drugs that target the DNA damage and repair mechanisms. Additionally, this compound can be used to modify proteins, which can lead to the development of new drugs and therapies. Another direction is the study of the toxic effects of this compound on the liver and kidneys, which can lead to the development of new treatments for liver and kidney diseases. Finally, the study of the mechanism of action of this compound can provide insights into the development of new drugs and therapies.
合成方法
Glycidol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide and acetic acid. This method has been widely used in industrial applications due to its simplicity and efficiency. However, this method requires the use of hazardous chemicals and is not suitable for laboratory experiments.
科学研究应用
Glycidol has been used in various scientific research applications, including the study of DNA damage and repair mechanisms, protein modification, and the development of new drugs. It has been shown to induce DNA damage by forming adducts with DNA, which can lead to mutations and cancer. Additionally, 3-(3-Ethenyloxiran-2-yl)-2-methylpropan-1-ol has been used to modify proteins by reacting with amino acid residues, which can alter their function and activity.
属性
CAS 编号 |
155027-45-5 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.2 g/mol |
IUPAC 名称 |
3-(3-ethenyloxiran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14O2/c1-3-7-8(10-7)4-6(2)5-9/h3,6-9H,1,4-5H2,2H3 |
InChI 键 |
OWJSNOLVXWOMKY-UHFFFAOYSA-N |
SMILES |
CC(CC1C(O1)C=C)CO |
规范 SMILES |
CC(CC1C(O1)C=C)CO |
同义词 |
Oxiranepropanol, 3-ethenyl--bta--methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



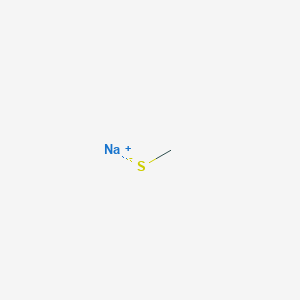
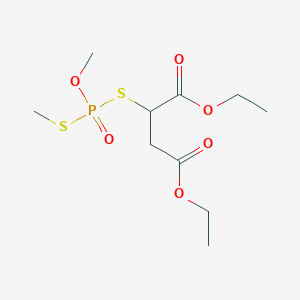
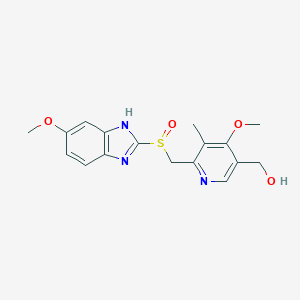
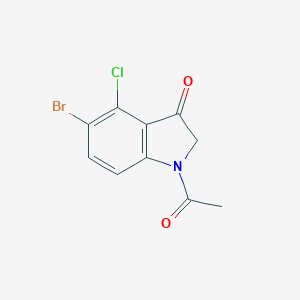
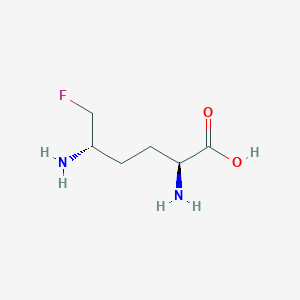
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
